

(-)-Hinesol: A Sesquiterpenoid from Traditional Chinese Medicine with Emerging Therapeutic Potential

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Compound of Interest

Compound Name: (-)-Hinesol

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Hinesol, a bicyclic sesquiterpenoid, is a prominent bioactive constituent of *Atractylodes lancea* (Thunb.) DC., a perennial herb commonly known as Cangzhu in Traditional Chinese Medicine (TCM). For centuries, the rhizome of *Atractylodes lancea* has been utilized in TCM formulations to treat a variety of ailments, primarily those related to digestive disorders, rheumatic conditions, and night blindness. Modern pharmacological research has begun to unravel the molecular mechanisms underlying the therapeutic effects of its components, with **(-)-Hinesol** emerging as a compound of significant interest due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the current scientific understanding of **(-)-Hinesol**, with a focus on its role in TCM, its molecular targets, and the experimental methodologies used to elucidate its functions.

Traditional Chinese Medicine Perspective

In the framework of TCM, *Atractylodes lancea* is characterized as an aromatic herb that dries dampness, strengthens the spleen, and expels wind-dampness. It is traditionally prescribed for conditions such as indigestion, bloating, diarrhea, and abdominal distension, which are often attributed to an accumulation of "dampness" in the spleen and stomach. The herb is a key

ingredient in well-known classical formulas like Ping Wei San and Xiang Sha Liu Jun Zi Tang, which are aimed at harmonizing the digestive system. While the traditional use is based on a holistic understanding of bodily functions, contemporary research is identifying specific compounds like **(-)-Hinesol** as major contributors to the plant's therapeutic efficacy.

Pharmacological Activities and Molecular Mechanisms

Scientific investigations have revealed that **(-)-Hinesol** possesses a range of pharmacological effects, with its anticancer activity being the most extensively studied. Research has demonstrated its efficacy in inhibiting the proliferation and inducing apoptosis in various cancer cell lines, particularly non-small cell lung cancer and leukemia. Furthermore, studies have explored its potential in treating inflammatory conditions like ulcerative colitis and in providing neuroprotection.

Anticancer Effects

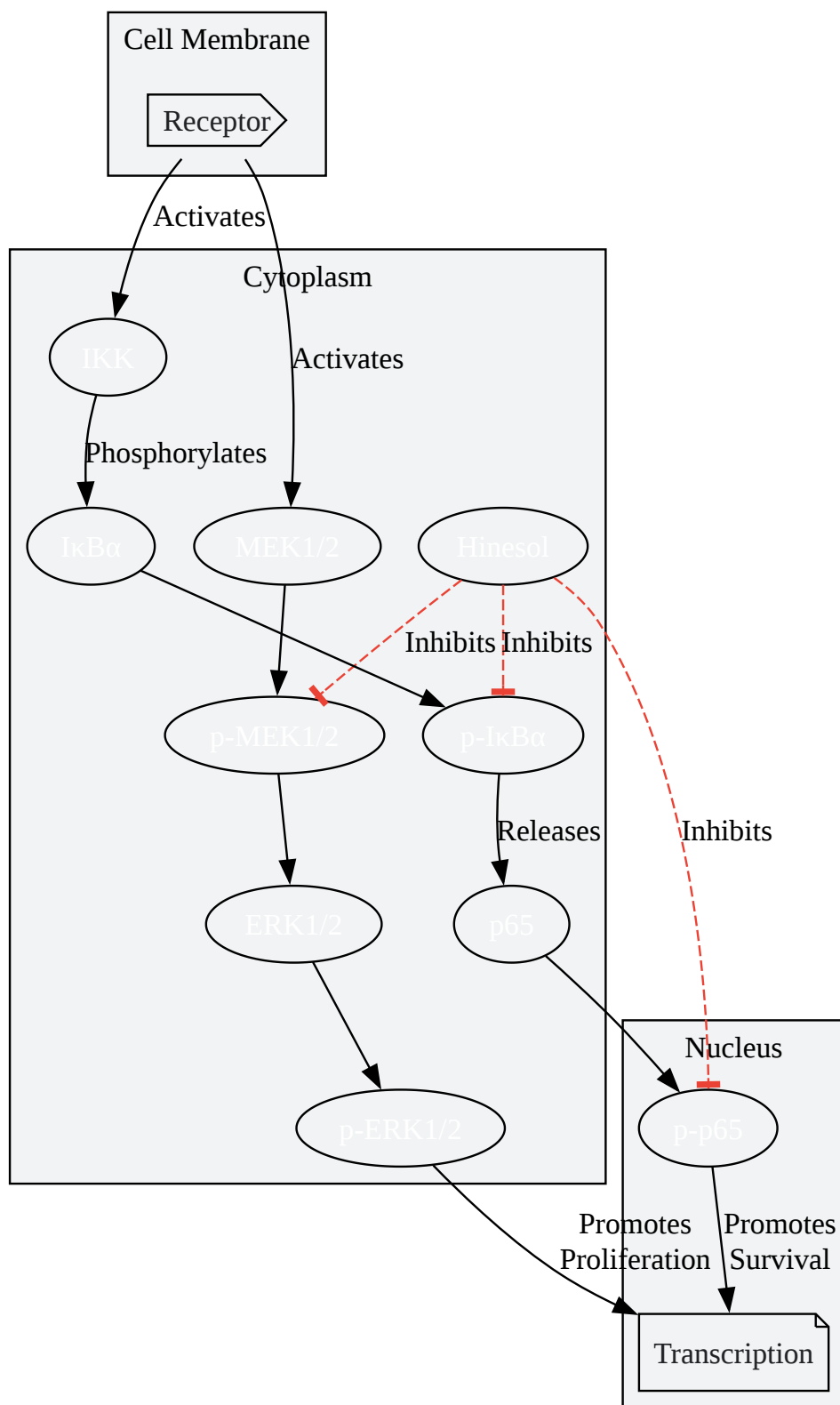
(-)-Hinesol has been shown to exert its anticancer effects through the modulation of several key signaling pathways, leading to cell cycle arrest and apoptosis.

Signaling Pathways Involved in Anticancer Activity:

- **MEK/ERK Pathway:** **(-)-Hinesol** has been found to downregulate the phosphorylation of MEK1/2 and ERK1/2, key components of the mitogen-activated protein kinase (MAPK) cascade that is often hyperactivated in cancer, leading to uncontrolled cell proliferation.[\[1\]](#)
- **NF-κB Pathway:** The compound inhibits the activation of the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[\[1\]](#) This pathway is crucial for inflammation and cell survival.
- **JNK Pathway:** In human leukemia HL-60 cells, **(-)-Hinesol** induces apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[\[2\]](#)

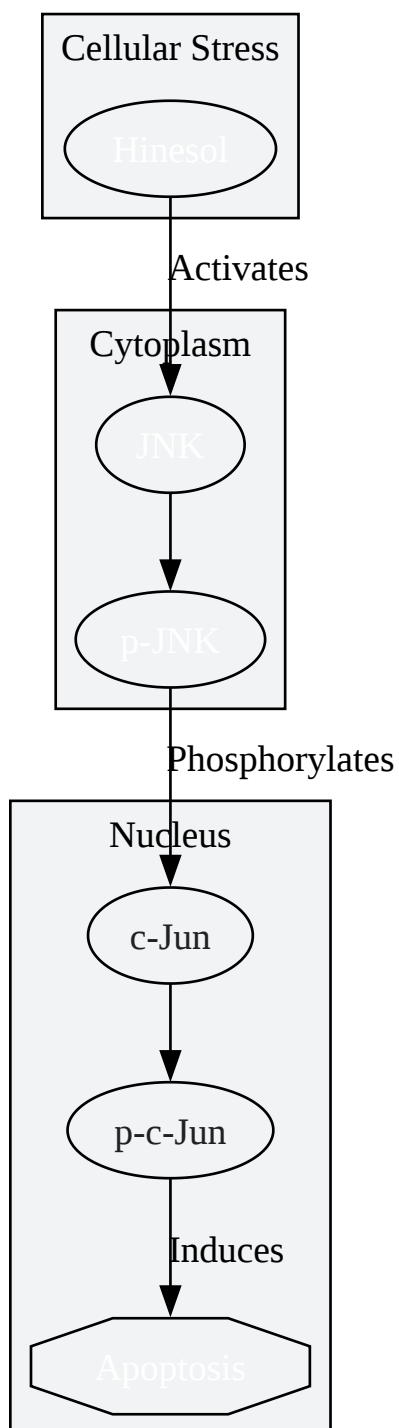
The interplay of these pathways results in the altered expression of downstream targets that control cell cycle progression and apoptosis. For instance, **(-)-Hinesol** treatment leads to the

downregulation of the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1, while upregulating the pro-apoptotic protein Bax.[1]



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Caption: (-)-Hinesol's inhibition of MEK/ERK and NF- κ B pathways.

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Caption: **(-)-Hinesol**-induced apoptosis via the JNK pathway.

Anti-inflammatory Effects

(-)-Hinesol has demonstrated anti-inflammatory properties, particularly in the context of ulcerative colitis. In a dextran sulfate sodium (DSS)-induced colitis mouse model, hinesol treatment was found to alleviate symptoms such as weight loss and colon shortening. The underlying mechanism involves the inhibition of the Src-mediated NF- κ B and chemokine signaling pathways, leading to a reduction in pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6, IL-18) and oxidative stress markers.[3]

Neuroprotective Effects

The potential neuroprotective effects of **(-)-Hinesol** are an emerging area of research. While specific in-depth studies on **(-)-Hinesol** are limited, the broader class of sesquiterpenoids has been investigated for their ability to protect neuronal cells from various insults. The proposed mechanisms often involve antioxidant and anti-inflammatory actions. Further research is warranted to fully elucidate the neuroprotective capacity of **(-)-Hinesol** and its potential application in neurodegenerative diseases.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of **(-)-Hinesol**.

Table 1: Cytotoxicity of **(-)-Hinesol** against Cancer Cell Lines

Cell Line	Cancer Type	Assay	IC50 (µg/mL)	Incubation Time (h)	Reference
A549	Non-small cell lung cancer	MTT	Not explicitly stated, but dose-dependent inhibition observed up to 25 µg/mL	24, 48	Guo W, et al. 2019
NCI-H1299	Non-small cell lung cancer	MTT	Not explicitly stated, but dose-dependent inhibition observed up to 25 µg/mL	24, 48	Guo W, et al. 2019
HL-60	Human promyelocytic leukemia	Not specified	~5.0	Not specified	Masuda Y, et al. 2015

Table 2: Effect of **(-)-Hinesol** on Apoptosis and Cell Cycle in A549 Cells

Treatment	Parameter	Result	Incubation Time (h)	Reference
2 µg/mL (-)-Hinesol	Apoptotic Cells (%)	21.2 ± 0.96	24	Guo W, et al. 2019
8 µg/mL (-)-Hinesol	Apoptotic Cells (%)	36.0 ± 1.04	24	Guo W, et al. 2019
0-8 µg/mL (-)-Hinesol	Cell Cycle	Concentration-dependent increase in G0/G1 phase	24	Guo W, et al. 2019

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key studies investigating the effects of **(-)-Hinesol**.

Cell Culture and Reagents

- Cell Lines:
 - A549 and NCI-H1299 (human non-small cell lung cancer) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
 - HL-60 (human promyelocytic leukemia) cells were maintained in RPMI-1640 medium with 10% FBS.
- **(-)-Hinesol**: Purity of $\geq 98\%$ was used in the cited studies. A stock solution was typically prepared in dimethyl sulfoxide (DMSO) and diluted to the final concentrations in the culture medium.

Cytotoxicity and Cell Viability Assays

- MTT Assay (A549 and NCI-H1299 cells):
 - Cells were seeded in 96-well plates at a density of 5×10^3 cells/well and allowed to adhere overnight.
 - The medium was replaced with fresh medium containing various concentrations of **(-)-Hinesol** (0-25 $\mu\text{g/mL}$) and incubated for 24 or 48 hours.
 - 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C .
 - The medium was removed, and 150 μL of DMSO was added to dissolve the formazan crystals.
 - The absorbance was measured at 490 nm using a microplate reader.

Apoptosis Assays

- Annexin V-FITC/PI Staining (A549 and HL-60 cells):
 - Cells were treated with **(-)-Hinesol** at the indicated concentrations (e.g., 0, 2, and 8 $\mu\text{g/mL}$ for A549 cells) for 24 hours.
 - Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
 - Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.
 - The mixture was incubated in the dark at room temperature for 15 minutes.
 - The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

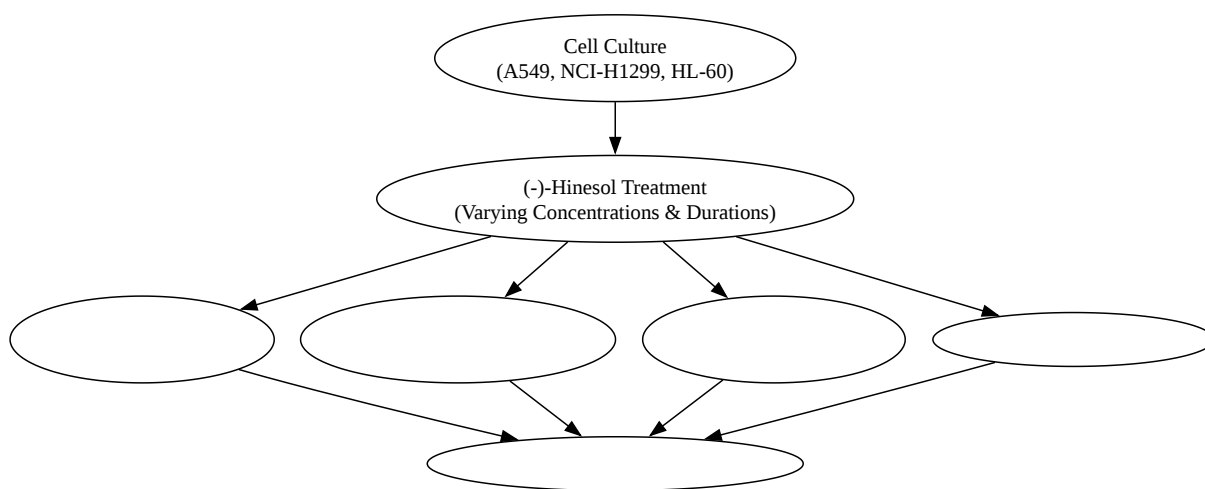
Cell Cycle Analysis

- Propidium Iodide Staining (A549 cells):
 - A549 cells were treated with **(-)-Hinesol** (0, 2, and 8 $\mu\text{g/mL}$) for 24 hours.
 - Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
 - The fixed cells were washed and resuspended in PBS containing RNase A and PI.
 - After incubation, the DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

- Protein Extraction and Quantification:
 - Cells were treated with **(-)-Hinesol** as required for the specific experiment.
 - Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
 - Protein concentration was determined using a BCA protein assay kit.
- SDS-PAGE and Immunoblotting:

- Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
- The membrane was incubated with primary antibodies overnight at 4°C. Key primary antibodies used in the studies include those against:
 - p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2
 - p-I κ B α , I κ B α , p-p65, p65
 - p-JNK, JNK
 - Bcl-2, Bax, Cyclin D1
 - β -actin (as a loading control)
- The membrane was washed with TBST and incubated with HRP-conjugated secondary antibodies.
- The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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Caption: General experimental workflow for studying **(-)-Hinesol**.

Conclusion and Future Directions

(-)-Hinesol, a key bioactive compound from the traditional Chinese medicine *Atractylodes lancea*, demonstrates significant therapeutic potential, particularly in the realm of oncology. Its ability to modulate critical signaling pathways such as MEK/ERK, NF- κ B, and JNK provides a strong rationale for its further development as an anticancer agent. The detailed experimental protocols and quantitative data summarized in this guide offer a solid foundation for researchers to build upon.

Future research should focus on several key areas. In-depth *in vivo* studies are necessary to validate the *in vitro* findings and to assess the pharmacokinetic and pharmacodynamic properties of **(-)-Hinesol**. Further investigation into its anti-inflammatory and neuroprotective mechanisms could open up new therapeutic avenues. Additionally, synergistic studies combining **(-)-Hinesol** with existing chemotherapeutic agents may reveal enhanced efficacy

and reduced toxicity. The continued exploration of this ancient remedy through the lens of modern science holds great promise for the discovery and development of novel therapeutics.

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